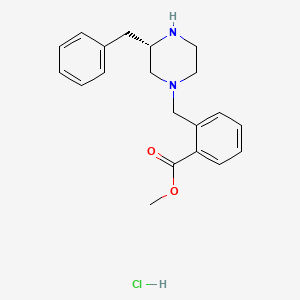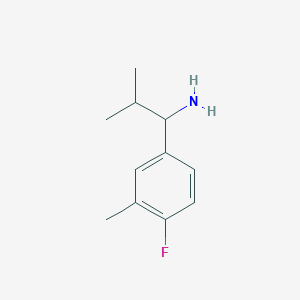
Benzyl 2-(trifluoromethyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-(trifluoromethyl)piperazine-1-carboxylate is a compound that belongs to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a benzyl group, a trifluoromethyl group, and a piperazine ring, making it a versatile molecule in various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(trifluoromethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and trifluoromethylating agents. One common method includes dissolving piperazine-1-carboxylic acid tert-butyl ester in dichloromethane, cooling the solution, and adding trifluoroacetic acid. The reaction mixture is then stirred at room temperature until the starting material is consumed. The product is extracted and purified to obtain this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 2-(trifluoromethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or trifluoromethyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Benzyl 2-(trifluoromethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl 2-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The piperazine ring can interact with various biological pathways, modulating their activity and leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(Benzyloxycarbonyl)piperazine
- 1-Cbz-Piperazine
- Benzyl piperazine-1-carboxylate
Comparison: Benzyl 2-(trifluoromethyl)piperazine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties compared to other piperazine derivatives. This group enhances the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable molecule in drug development and other applications .
Eigenschaften
Molekularformel |
C13H15F3N2O2 |
|---|---|
Molekulargewicht |
288.27 g/mol |
IUPAC-Name |
benzyl 2-(trifluoromethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H15F3N2O2/c14-13(15,16)11-8-17-6-7-18(11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2 |
InChI-Schlüssel |
LQRIKYHOBGGNAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(CN1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




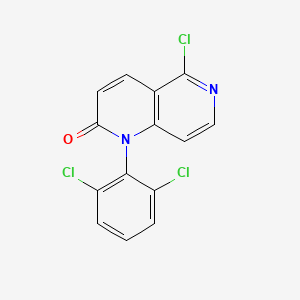
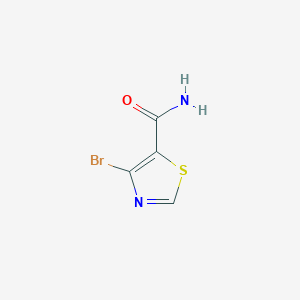
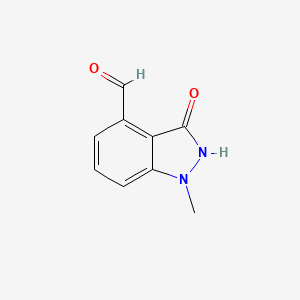
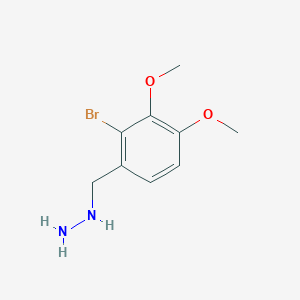

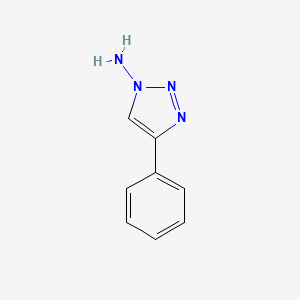
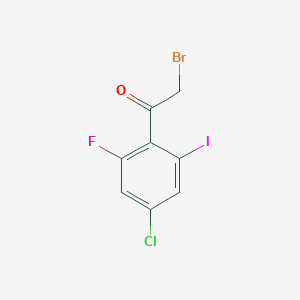
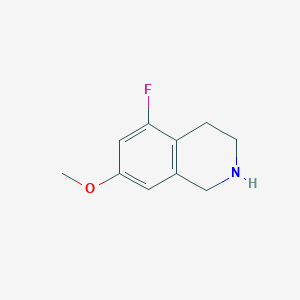
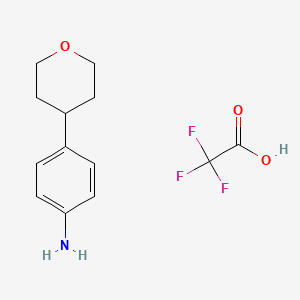
![6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12959604.png)
